molecular formula C37H41ClN4O9 B611610 (S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate CAS No. 1586007-00-2

(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate

Cat. No. B611610
M. Wt: 721.204
InChI Key: OEJMKUIYROSICC-CHQNGUEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UU-T03 is the ethyl ester derivative of UU-T02, which is a potent, selective inhibitor of β-catenin/Tcf4 interaction with Ki of 1.36 uM.

Scientific Research Applications

  • Alzheimer's Disease Research : A study synthesized a fluorescent probe related to the compound for β-amyloids, showing high binding affinities toward Aβ(1–40) aggregates. This suggests potential applications in Alzheimer's disease molecular diagnosis (Fa et al., 2015).

  • Antimicrobial and Imaging Agent Applications : Another research synthesized a new dipeptide derivative related to the compound and tested it as an antimicrobial agent. Additionally, its radioiodinated derivative showed potential as a new imaging agent for brain SPECT, with significant brain uptake (Abdel-Ghany et al., 2013).

  • Anti-HIV Activity : A related compound was synthesized and screened for inhibitory activity against HIV-1 and HIV-2, suggesting potential applications in developing antiviral agents (Hamad et al., 2010).

  • Marine Fungus Research : Research on the ethyl acetate extracts of a marine fungus led to the isolation of compounds structurally related to our compound of interest, contributing to the understanding of marine natural products (Sun et al., 2009).

  • Anticancer Research : Another study synthesized derivatives related to the compound and evaluated their anticancer properties. This research could provide insights into the development of novel anticancer drugs (Salahuddin et al., 2014).

  • Anti-Parkinson’s Activity : A study synthesized derivatives and evaluated their potential in anti-Parkinson’s activity, indicating its relevance in neurodegenerative disease research (Gomathy et al., 2012).

properties

CAS RN

1586007-00-2

Product Name

(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate

Molecular Formula

C37H41ClN4O9

Molecular Weight

721.204

IUPAC Name

5-ethyl 1-methyl ((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanoyl)-L-glutamate

InChI

InChI=1S/C37H41ClN4O9/c1-4-50-33(44)15-14-29(37(48)49-3)41-36(47)31(21-34(45)51-5-2)42-35(46)30(17-22-10-11-23-8-6-7-9-24(23)16-22)40-32(43)20-27-19-25-18-26(38)12-13-28(25)39-27/h6-13,16,18-19,29-31,39H,4-5,14-15,17,20-21H2,1-3H3,(H,40,43)(H,41,47)(H,42,46)/t29-,30-,31-/m0/s1

InChI Key

OEJMKUIYROSICC-CHQNGUEUSA-N

SMILES

O=C(OCC)CC[C@@H](C(OC)=O)NC([C@@H](NC([C@@H](NC(CC(N1)=CC2=C1C=CC(Cl)=C2)=O)CC3=CC=C4C=CC=CC4=C3)=O)CC(OCC)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UU-T03;  UU-T-03;  UU-T 03;  UUT03;  UUT-03;  UUT 03; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
Reactant of Route 2
Reactant of Route 2
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
Reactant of Route 3
Reactant of Route 3
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
Reactant of Route 4
Reactant of Route 4
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
Reactant of Route 5
Reactant of Route 5
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate
Reactant of Route 6
Reactant of Route 6
(S)-5-Ethyl 1-methyl 2-((S)-2-((S)-2-(2-(5-chloro-1H-indol-2-yl)acetamido)-3-(naphthalen-2-yl)propanamido)-4-ethoxy-4-oxobutanamido)pentanedioate

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